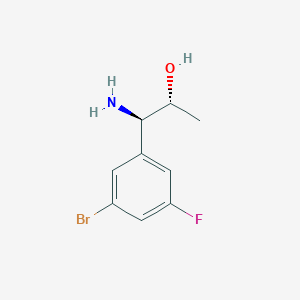

(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Beschreibung

(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral aminopropanol derivative featuring a 3-bromo-5-fluorophenyl substituent. The stereochemistry (1R,2R) and halogenated aromatic ring are critical for its biological interactions, influencing both electronic properties and steric effects .

Eigenschaften

Molekularformel |

C9H11BrFNO |

|---|---|

Molekulargewicht |

248.09 g/mol |

IUPAC-Name |

(1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |

InChI-Schlüssel |

UMGGLXQSZJPMAZ-ANLVUFKYSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C1=CC(=CC(=C1)Br)F)N)O |

Kanonische SMILES |

CC(C(C1=CC(=CC(=C1)Br)F)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Asymmetric Reduction of 3-Bromo-5-fluorophenyl Ketones

A common route involves the reduction of 1-(3-bromo-5-fluorophenyl)propan-2-one derivatives. The key steps are:

- Starting material : 1-(3-bromo-5-fluorophenyl)propan-2-one or related ketones.

- Reduction agent : Sodium borohydride (NaBH4) or catalytic hydrogenation using chiral catalysts such as BINOL-derived complexes.

- Reaction conditions : Controlled temperature (often 0 to 25 °C), appropriate solvents like methanol or ethanol, and inert atmosphere to avoid oxidation.

- Outcome : Enantioselective reduction yields (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol with high enantiomeric excess.

This method benefits from the well-established protocols for asymmetric reductions of aryl ketones and is scalable for industrial applications.

Reductive Amination Approach

This method involves:

- Precursor : Corresponding ketone or aldehyde with 3-bromo-5-fluorophenyl substitution.

- Amination : Reaction with ammonia or amine sources under reductive conditions.

- Catalysts : Transition metal catalysts (e.g., Pd/C, Raney Ni) with hydrogen gas or chemical reductants.

- Stereocontrol : Achieved by chiral ligands or auxiliaries during the reductive amination.

- Advantages : Direct introduction of the amino group in a single step, reducing the number of synthetic stages.

Multi-Step Synthesis via Chiral Intermediates

- Step 1 : Synthesis of chiral epoxides or halohydrins from the corresponding aryl-substituted alkenes.

- Step 2 : Ring-opening or substitution with ammonia or amines to yield the amino alcohol.

- Stereochemical control : Achieved by using enantiomerically pure starting materials or chiral catalysts.

This approach, while more complex, offers precise stereochemical outcomes and is useful when direct reduction methods are less effective.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Asymmetric reduction | NaBH4, MeOH, 0–25 °C, chiral catalyst | 65–85 | >95% | High stereoselectivity achieved |

| Reductive amination | NH3, Pd/C, H2, chiral ligand, ambient pressure | 70–90 | 90–98% | One-pot synthesis possible |

| Epoxide ring-opening | Epoxide, NH3, mild heating | 60–75 | >90% | Requires enantiopure epoxide |

Research Findings and Optimization Notes

- Catalyst selection : BINOL-derived catalysts and other chiral ligands have been shown to significantly enhance enantiomeric purity during reduction steps.

- Temperature control : Maintaining low to moderate temperatures prevents racemization and side reactions.

- Solvent effects : Polar protic solvents like methanol favor reduction and amination steps, improving yields.

- Purification : Crystallization or chromatographic methods are employed to isolate the (1R,2R) isomer with high purity.

- Scale-up considerations : Continuous flow hydrogenation reactors have been explored for industrial scale synthesis to improve safety and reproducibility.

Example Patent-Based Process (Adapted)

A related amino alcohol, (S)-2-amino-1-propanol, is prepared by reacting (S)-1-methoxy-2-propylamine with aqueous hydrochloric acid under controlled temperature and pressure, followed by distillation and pH adjustment steps to isolate the amino alcohol. Although this exact process is for a simpler amino alcohol, similar principles of acid-base manipulation, reaction control, and purification apply to the synthesis of (1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol, especially in the liberation of free amino alcohol from salt forms during work-up.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Stereocontrol Strategy | Advantages | Limitations |

|---|---|---|---|---|---|

| Asymmetric Reduction | 3-bromo-5-fluorophenyl ketone | NaBH4, chiral catalyst (e.g., BINOL) | Chiral catalyst-induced | High ee, scalable | Requires chiral catalysts |

| Reductive Amination | 3-bromo-5-fluorophenyl ketone or aldehyde | NH3, Pd/C, H2, chiral ligand | Chiral ligand-assisted | One-step amino introduction | Catalyst sensitivity |

| Epoxide Ring-Opening | Chiral epoxide intermediate | NH3 | Enantiopure starting material | Precise stereochemistry | Multi-step, more complex |

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: Sodium thiolate, primary amines.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Dehalogenated products.

Substitution: Thiol or amine-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds, which is essential in drug development due to the differing biological activities of enantiomers.

| Application | Description |

|---|---|

| Antidepressants | Used in the synthesis of selective serotonin reuptake inhibitors (SSRIs). |

| Anticancer agents | Acts as a precursor for compounds targeting cancer cell pathways. |

| Antimicrobial agents | Involved in creating new antibiotics that combat resistant bacterial strains. |

Organic Synthesis

Chiral Auxiliary

In organic synthesis, (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is utilized as a chiral auxiliary to facilitate asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing complex molecules with high stereochemical purity.

Case Study: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids, showcasing its effectiveness in improving yields and selectivity compared to non-chiral reagents .

Agrochemicals

Pesticide Development

The compound has potential applications in agrochemicals, particularly in developing new pesticides that require specific stereochemistry for enhanced efficacy and reduced toxicity to non-target organisms.

| Agrochemical Application | Details |

|---|---|

| Insecticides | Development of insecticides with improved selectivity towards target pests. |

| Herbicides | Synthesis of herbicides that exhibit reduced phytotoxicity to crops. |

Cosmetic Formulations

Cosmetic Applications

Recent research highlights the incorporation of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL into cosmetic formulations due to its moisturizing and skin-conditioning properties.

| Cosmetic Application | Properties |

|---|---|

| Moisturizers | Enhances skin hydration and texture through emulsion stabilization. |

| Anti-aging products | Potential role as an active ingredient in formulations targeting skin aging. |

Research and Development

Material Science

The compound's unique properties are being explored in material science for developing new polymers and materials with specific functional characteristics.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, while the bromine and fluorine substituents enhance its binding affinity and specificity. This compound may inhibit or activate certain pathways, depending on its target.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The compound is compared to structurally related aminopropanol derivatives with variations in aryl substituents, carbon chain length, and stereochemistry:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Halogen vs.

- Backbone Length: The ethan-1-ol derivative (C8H9BrFNO) has a shorter carbon chain, which may reduce receptor binding affinity compared to propan-2-ol analogues .

- Steric Effects : The tert-butyl group in CAS 1019534-32-7 creates significant steric hindrance, likely reducing binding efficiency to compact receptor sites compared to halogenated derivatives .

Pharmacological and Receptor Binding Profiles

Aminopropanol derivatives are often explored for cardiovascular activity, particularly α1-/β1-adrenoceptor antagonism.

Table 2: Pharmacological Comparisons

Key Observations:

Physicochemical and Metabolic Stability

- Acid Dissociation (pKa): The amino group in these compounds typically has a pKa ~12.5, ensuring protonation at physiological pH, which is critical for ionic interactions with receptors .

Biologische Aktivität

(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is CHBrFNO, with a molar mass of 248.09 g/mol. The presence of both bromine and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and halogen substituents on the phenyl ring, which play critical roles in its biological activity. The structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molar Mass | 248.09 g/mol |

| Density | 1.536 ± 0.06 g/cm³ |

| Boiling Point | 346.0 ± 37.0 °C (Predicted) |

| pKa | 12.41 ± 0.45 (Predicted) |

The biological activity of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is primarily attributed to its ability to form hydrogen bonds through the amino group and halogen bonds via the bromine and fluorine atoms. These interactions enhance binding affinity to various biological targets, including enzymes and receptors involved in critical physiological processes.

Key Interactions

- Hydrogen Bonding : The amino group can participate in hydrogen bonding with target proteins, influencing their conformation and activity.

- Halogen Bonding : The presence of bromine and fluorine enhances interaction strength with molecular targets, which can modulate pharmacological effects.

Biological Activity Studies

Recent studies have explored the biological activities of this compound across various assays:

- Enzyme Inhibition : Research indicates that (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL exhibits significant inhibitory effects on specific enzymes related to metabolic pathways.

- Receptor Binding : The compound has shown promising results as a ligand for certain receptors, potentially influencing neurotransmitter systems.

Case Studies

Several case studies highlight the compound's efficacy in different biological contexts:

- Antidepressant Activity : A study demonstrated that (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL could enhance serotonin uptake inhibition compared to non-fluorinated analogs, suggesting potential applications in treating mood disorders .

- Cancer Research : In vitro assays revealed that this compound could inhibit cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL | Chlorine instead of bromine | Lower binding affinity |

| (1S,2S)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL | Chlorine instead of fluorine | Reduced enzyme inhibition |

| (1S,2S)-1-Amino-1-(3-iodo-5-fluorophenyl)propan-2-OL | Iodine instead of bromine | Enhanced receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.